[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Beschreibung
The compound [2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate features a hybrid heterocyclic architecture:
- Oxazole core: Substituted with a 3-chlorophenyl group at position 2 and a methyl group at position 3.
- Triazole-ester moiety: A 1,2,3-triazole ring substituted with a 4-bromo-3-methylphenyl group at position 1 and a methyl group at position 5, esterified to the oxazole via a carboxylate linker.
Eigenschaften
IUPAC Name |
[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrClN4O3/c1-12-9-17(7-8-18(12)23)28-13(2)20(26-27-28)22(29)30-11-19-14(3)31-21(25-19)15-5-4-6-16(24)10-15/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEXPZGGPXUHFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC(=CC=C4)Cl)C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound [2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure comprising an oxazole and triazole moiety. The molecular formula is with a molecular weight of approximately 485.8 g/mol. The presence of halogen atoms (bromine and chlorine) and functional groups enhances its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds containing oxazole and triazole rings exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Target Organism | IC50 (µg/mL) |
|---|---|---|---|
| 5-Methyl-1H-triazole | Antibacterial | E. coli | 15 |
| 2-(3-Chlorophenyl)oxazole derivative | Antifungal | Candida albicans | 10 |
| [2-(3-chlorophenyl)-5-methyl-1,3-oxazol] | Antiviral | HSV | 20 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Isoxazole derivatives have been reported to modulate immune responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating autoimmune diseases.
Case Study: Immune Modulation
A study conducted on a related isoxazole derivative demonstrated a reduction in TNF-alpha production in human blood cultures. This effect was attributed to the compound's ability to interfere with NF-kB signaling pathways, which are crucial for inflammatory responses .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxazole and triazole functionalities may inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : The compound may interact with specific receptors involved in inflammation and immune response modulation.
- DNA Binding : Similar compounds have shown the ability to intercalate into DNA, affecting replication and transcription processes.
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of oxazole and triazole derivatives. Studies indicate that modifications at specific positions on the aromatic rings can enhance biological activity and selectivity towards certain targets .
Table 2: Structure-Activity Relationship Insights
| Modification Position | Effect on Activity |
|---|---|
| Position 4 on phenyl ring | Increased antibacterial potency |
| Substitution at oxazole nitrogen | Enhanced anti-inflammatory effects |
Wissenschaftliche Forschungsanwendungen
Immunomodulatory Effects
Research indicates that derivatives of isoxazole, including compounds similar to the one discussed, exhibit significant immunomodulatory properties. For example, studies have shown that isoxazole derivatives can regulate immune functions by modulating T-cell responses and cytokine production. These compounds have been evaluated for their potential in treating autoimmune diseases and inflammatory conditions by inhibiting specific signaling pathways involved in immune responses .
Anti-inflammatory Activity
The compound has been explored for its anti-inflammatory properties. Isoxazole derivatives have demonstrated the ability to inhibit lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, making these compounds candidates for developing new anti-inflammatory drugs .
Antiviral Properties
There is emerging evidence that certain triazole derivatives exhibit antiviral activity against viruses such as Hepatitis C. The mechanism often involves interference with viral replication processes. The structure of the compound may allow it to interact effectively with viral proteins or host cell receptors, thereby inhibiting viral entry or replication .
Table 1: Summary of Research Findings on Isoxazole Derivatives
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Halogen Effects
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Halogen Positioning: The target compound’s 3-chlorophenyl and 4-bromo-3-methylphenyl groups may enhance hydrophobic interactions and halogen bonding in biological targets compared to mono-halogenated analogs .
Physicochemical and Spectroscopic Properties
Q & A
Basic: What are the established synthetic routes for [2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate?
Answer:
The compound can be synthesized via sequential condensation and cyclization reactions. A common approach involves:
- Step 1: Formation of the oxazole moiety through esterification of 3-chlorophenyl-substituted precursors under reflux with catalysts like POCl₃ .
- Step 2: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring, using 4-bromo-3-methylphenyl azide and a propargyl ester intermediate .
- Step 3: Final coupling via esterification or alkylation to integrate the oxazole and triazole-carboxylate subunits .
Key reagents include sodium azide, copper(I) iodide, and phosphorous oxychloride. Yield optimization typically requires inert atmospheres (N₂/Ar) and anhydrous solvents .
Advanced: How can researchers optimize the synthesis to address low yields in triazole ring formation?
Answer:
Low yields in triazole synthesis often stem from competing side reactions (e.g., Glaser coupling). Mitigation strategies include:
- Catalyst Screening: Replace Cu(I) with Ru(II) catalysts for regioselective 1,4-triazole formation .
- Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes (e.g., 100°C, 15 min) while improving purity .
- Purification: Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) to isolate the target compound .
Contradictory reports on solvent polarity (DMF vs. THF) suggest solvent optimization via Design of Experiments (DoE) is critical .
Basic: What spectroscopic techniques are most reliable for structural characterization?
Answer:
- X-ray Crystallography: Resolves stereochemistry and confirms the spatial arrangement of substituents (e.g., oxazole vs. isoxazole orientation) .
- NMR: ¹H/¹³C NMR identifies substituent patterns (e.g., 4-bromo-3-methylphenyl protons at δ 7.2–7.8 ppm; triazole C=O at ~165 ppm) .
- IR Spectroscopy: Confirms ester C=O stretching (~1720 cm⁻¹) and triazole N-H bonds (~3400 cm⁻¹) .
- HRMS: Validates molecular weight (exact mass: 544.04 g/mol) and isotopic patterns (Br/Cl) .
Advanced: How to resolve contradictions in spectral data for halogenated aromatic regions?
Answer:
Discrepancies in aromatic proton signals may arise from dynamic rotational isomerism. Solutions include:
- Variable-Temperature NMR: Conduct experiments at −40°C to slow bond rotation and split overlapping peaks (e.g., 3-chlorophenyl vs. 4-bromo-3-methylphenyl signals) .
- 2D NMR (COSY, NOESY): Map coupling between adjacent protons and confirm substituent positions .
- Computational DFT: Compare calculated chemical shifts (Gaussian09, B3LYP/6-31G**) with experimental data to validate assignments .
Basic: What biological activities have been reported for structurally analogous compounds?
Answer:
Analogues with triazole-oxazole scaffolds exhibit:
- Anticancer Activity: IC₅₀ values of 2–10 µM against HeLa and MCF-7 cells via tubulin polymerization inhibition .
- Antimicrobial Effects: MIC of 8 µg/mL against S. aureus by disrupting cell wall synthesis .
- Enzyme Inhibition: COX-2 selectivity (SI > 50) due to hydrophobic interactions with the active site .
In vitro assays typically use MTT for cytotoxicity and agar diffusion for antimicrobial screening .
Advanced: How to address discrepancies between in vitro and in vivo bioactivity data?
Answer:
Contradictions often arise from poor pharmacokinetics. Strategies include:
- Prodrug Design: Introduce hydrolyzable esters (e.g., acetyloxymethyl) to enhance bioavailability .
- Metabolic Stability Testing: Use liver microsomes to identify rapid clearance pathways (e.g., CYP3A4-mediated oxidation) .
- SAR Studies: Replace the 4-bromo substituent with CF₃ to improve membrane permeability (logP reduction from 3.8 to 2.5) .
Advanced: What computational methods predict binding affinities for target enzymes?
Answer:
- Molecular Docking (AutoDock Vina): Simulate interactions with COX-2 (PDB: 5KIR) to identify key residues (e.g., Arg120, Tyr355) .
- MD Simulations (GROMACS): Assess stability of ligand-enzyme complexes over 100 ns trajectories .
- QSAR Models: Use Hammett constants (σ) of substituents to correlate electronic effects with IC₅₀ values .
Basic: What stability and storage conditions are recommended?
Answer:
- Stability: Susceptible to hydrolysis at the ester linkage; half-life < 24 hrs in pH 7.4 buffer at 37°C .
- Storage: −20°C under argon in amber vials with desiccants (silica gel).
- Analytical Monitoring: Track degradation via HPLC (retention time shift) or TLC (Rf changes) .
Advanced: How to develop a validated HPLC method for purity analysis?
Answer:
- Column: C18 (250 × 4.6 mm, 5 µm).
- Mobile Phase: Gradient of 0.1% formic acid in water (A) and acetonitrile (B), 40–90% B over 20 min.
- Validation Parameters:
Advanced: What structural modifications enhance selectivity for kinase targets?
Answer:
- Substituent Engineering: Replace 5-methyl on oxazole with bulkier groups (e.g., tert-butyl) to fit hydrophobic pockets in EGFR .
- Linker Optimization: Shorten the ester linker to reduce conformational flexibility and improve binding entropy .
- Halogen Bonding: Introduce 4-iodophenyl substituents to strengthen interactions with kinase hinge regions (e.g., CDK2) .
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